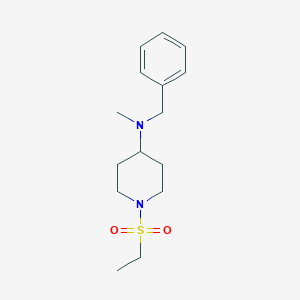
N-BENZYL-1-(ETHANESULFONYL)-N-METHYLPIPERIDIN-4-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-1-(ETHANESULFONYL)-N-METHYLPIPERIDIN-4-AMINE is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, an ethylsulfonyl group, and a methyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-1-(ETHANESULFONYL)-N-METHYLPIPERIDIN-4-AMINE typically involves the reaction of N-benzyl-4-piperidone with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: N-benzyl-4-piperidone, ethylsulfonyl chloride, triethylamine.
Reaction Conditions: Organic solvent (e.g., dichloromethane), controlled temperature.
Procedure: The starting materials are mixed in the solvent, and the reaction is allowed to proceed under controlled conditions until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-1-(ETHANESULFONYL)-N-METHYLPIPERIDIN-4-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.
Scientific Research Applications
N-BENZYL-1-(ETHANESULFONYL)-N-METHYLPIPERIDIN-4-AMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BENZYL-1-(ETHANESULFONYL)-N-METHYLPIPERIDIN-4-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-BENZYL-1-(ETHANESULFONYL)-N-METHYLPIPERIDIN-4-AMINE can be compared with other similar compounds, such as:
N-benzyl-1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinamine: Similar structure but with a different substituent on the piperidine ring.
N-benzyl-1-(4-methoxyphenyl)-2-propylamine: Different functional groups but similar core structure.
N-benzyl-1,2-dihydroquinolin-6-ols: Different ring system but similar benzyl and sulfonyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H24N2O2S |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-benzyl-1-ethylsulfonyl-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C15H24N2O2S/c1-3-20(18,19)17-11-9-15(10-12-17)16(2)13-14-7-5-4-6-8-14/h4-8,15H,3,9-13H2,1-2H3 |
InChI Key |
PJDYDXNBBVAKAF-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2 |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


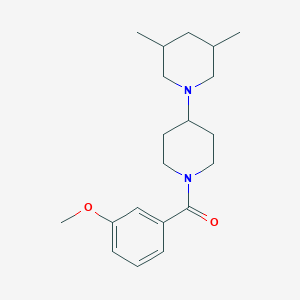
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE](/img/structure/B247137.png)
![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(3-METHYLPHENYL)PROPANAMIDE](/img/structure/B247138.png)
![N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)-3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]PROPANAMIDE](/img/structure/B247139.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)
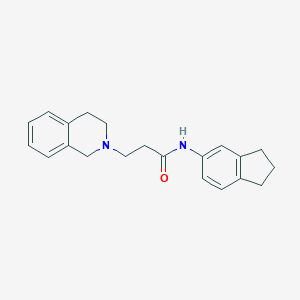
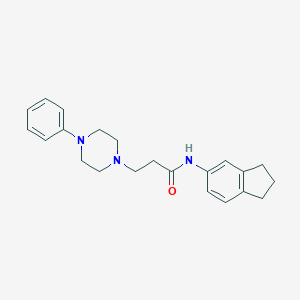
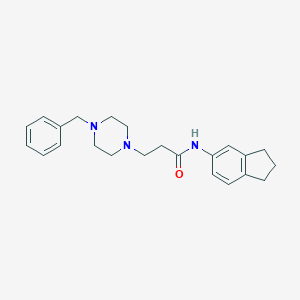
![N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247152.png)
![N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247153.png)
![N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247157.png)
![N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247158.png)
![ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247174.png)
